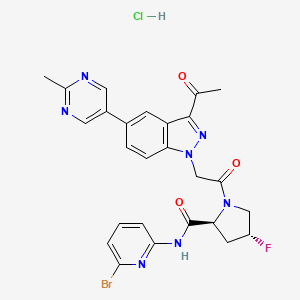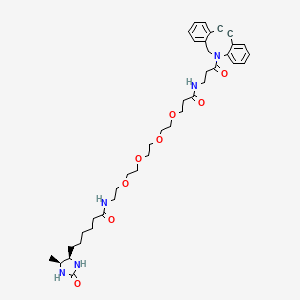![molecular formula C31H49N5O2 B1192707 2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)
2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EML741 is a potent GLP/G9a inhibitor with high in vitro and cellular potency (IC50 = 23 nM). EML741 displayed improved inhibitory potency against DNA methyltransferase 1, improved selectivity against other methyltransferases, low cell toxicity, and improved apparent permeability values in both parallel artificial membrane permeability assay (PAMPA) and blood−brain barrier-specific PAMPA.
Wissenschaftliche Forschungsanwendungen
1. Kappa-Opioid Receptor Antagonist Potential
The compound exhibits a high affinity for kappa-opioid receptors (KOR) in humans, rats, and mice. It is a selective KOR antagonist with reduced affinity for human mu-opioid receptors and negligible affinity for delta-opioid receptors. In vivo studies suggest its potential for treating depression and addiction disorders (Grimwood et al., 2011).
2. Antimicrobial and Antifungal Properties
Monoterpene derivatives related to the compound have demonstrated significant biological relevance. Certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus and fungi Cryptococcus neoformans, indicating potential applications in treating infections (Masila et al., 2020).
3. Ring Opening Reactions in Synthetic Chemistry
The compound's derivatives are involved in ring opening reactions with cyclic secondary amines. These reactions lead to the formation of various substituted derivatives, highlighting its utility in synthetic organic chemistry (Šafár̆ et al., 2000).
4. Role in Formation of 2-Aminomethylene Derivatives
Reactions involving similar structures have led to the formation of 2-aminomethylene derivatives. These derivatives are crucial in the synthesis of various pharmacologically relevant compounds (Strakovs et al., 2002).
5. Antimicrobial Activity in Novel Chromen-2-One Derivatives
Derivatives of the compound have been synthesized and shown significant in vitro antimicrobial activity. These findings suggest its potential in developing new antimicrobial agents (Mandala et al., 2013).
6. Potential in Treating Reinstatement of Cocaine-Seeking Behavior
Studies indicate that the compound and its derivatives may have therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its application in addiction treatment (Grimwood et al., 2011).
Eigenschaften
Molekularformel |
C31H49N5O2 |
|---|---|
Molekulargewicht |
523.766 |
IUPAC-Name |
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-7-methoxy-8-(3-(pyrrolidin-1-yl)propoxy)-3H-benzo[e][1,4]diazepin-5-amine |
InChI |
InChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33) |
InChI-Schlüssel |
CEYUGMZUIYBLTQ-UHFFFAOYSA-N |
SMILES |
COC1=C(OCCCN2CCCC2)C=C3N=C(C4CCCCC4)CN=C(NC5CCN(C(C)C)CC5)C3=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EML741; EML-741; EML 741; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)

![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)